1,4-Dioxan-2-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone
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Overview
Description
1,4-Dioxan-2-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1,4-Dioxan-2-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone is not fully understood. However, it has been suggested that this compound may act as a modulator of neurotransmitter systems, particularly the dopamine and serotonin systems. It has also been suggested that this compound may interact with proteins involved in signal transduction pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits interesting biochemical and physiological effects. For example, this compound has been found to increase dopamine and serotonin release in the brain. It has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1,4-Dioxan-2-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone in lab experiments is its potential as a tool for studying protein-protein interactions. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 1,4-Dioxan-2-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone. Some possible directions include further studies on its effects on neurotransmitter systems, its potential as a therapeutic agent for neurodegenerative diseases, and its potential as a tool for studying protein-protein interactions. Additionally, further studies on the mechanism of action of this compound may help to shed light on its potential applications in scientific research.
Synthesis Methods
1,4-Dioxan-2-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone can be synthesized using various methods. One method involves the reaction of 2-methyl-1,3-propanediol with 2-bromoacetophenone to form a bromohydrin intermediate. The bromohydrin intermediate is then reacted with sodium hydroxide to form the corresponding epoxide. The epoxide is then reacted with 2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole in the presence of a Lewis acid catalyst to form this compound.
Scientific Research Applications
1,4-Dioxan-2-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. Some of the potential applications of this compound include studying its effects on neurotransmitter systems, its potential as a therapeutic agent for neurodegenerative diseases, and its potential as a tool for studying protein-protein interactions.
properties
IUPAC Name |
1,4-dioxan-2-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10-8-11-4-2-3-5-12(11)15(10)14(16)13-9-17-6-7-18-13/h10-13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRHXFIJXBCDIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)C3COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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